5-Bromo-2-(tert-butoxy)-1,3-dimethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-(tert-butoxy)-1,3-dimethylbenzene:
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(tert-butoxy)-1,3-dimethylbenzene typically involves the bromination of 2-(tert-butoxy)-1,3-dimethylbenzene. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is usually conducted under controlled temperature conditions to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, to achieve high yields and purity of the desired product.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Bromo-2-(tert-butoxy)-1,3-dimethylbenzene can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the oxidizing agent used. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction Reactions: Reduction of the bromine atom can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of 2-(tert-butoxy)-1,3-dimethylbenzene.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, sodium methoxide, or ammonia in solvents like ethanol or water.
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Major Products:
Substitution: Formation of 2-(tert-butoxy)-1,3-dimethylphenol, 2-(tert-butoxy)-1,3-dimethylamine.
Oxidation: Formation of 5-bromo-2-(tert-butoxy)-1,3-dimethylbenzoic acid.
Reduction: Formation of 2-(tert-butoxy)-1,3-dimethylbenzene.
Scientific Research Applications
Chemistry: 5-Bromo-2-(tert-butoxy)-1,3-dimethylbenzene is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.
Biology: The compound is utilized in the development of biologically active molecules, including pharmaceuticals and agrochemicals. Its bromine substituent can be further modified to introduce functional groups that enhance biological activity.
Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor in the synthesis of drug candidates. Its structural features allow for the design of molecules with specific pharmacological properties.
Industry: The compound finds applications in the production of specialty chemicals, including dyes, pigments, and polymers. Its reactivity and stability make it suitable for use in various industrial processes.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(tert-butoxy)-1,3-dimethylbenzene depends on the specific chemical reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new covalent bond. In oxidation reactions, the compound undergoes electron transfer processes, leading to the formation of oxidized products. The molecular targets and pathways involved in these reactions are determined by the nature of the reactants and the reaction conditions.
Comparison with Similar Compounds
5-Bromo-2-(tert-butoxy)pyridine: Similar in structure but contains a pyridine ring instead of a benzene ring.
5-Bromo-2-(tert-butoxy)ethoxy-3-methoxypyridine: Contains additional ethoxy and methoxy substituents.
5-Bromo-2-(tert-butoxy)pyrimidine: Contains a pyrimidine ring, offering different reactivity and applications.
Uniqueness: 5-Bromo-2-(tert-butoxy)-1,3-dimethylbenzene is unique due to its specific substitution pattern on the benzene ring. The presence of both tert-butoxy and dimethyl groups, along with the bromine atom, imparts distinct chemical properties that differentiate it from other similar compounds. These properties make it valuable in various synthetic and industrial applications.
Properties
CAS No. |
1309933-11-6 |
---|---|
Molecular Formula |
C12H17BrO |
Molecular Weight |
257.17 g/mol |
IUPAC Name |
5-bromo-1,3-dimethyl-2-[(2-methylpropan-2-yl)oxy]benzene |
InChI |
InChI=1S/C12H17BrO/c1-8-6-10(13)7-9(2)11(8)14-12(3,4)5/h6-7H,1-5H3 |
InChI Key |
ZZZOFGANSAEJRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1OC(C)(C)C)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.